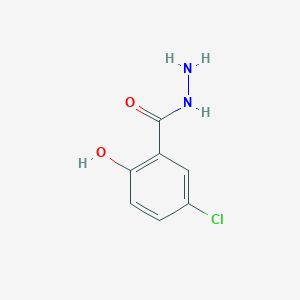

5-Chloro-2-hydroxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLIGXZOGZELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383469 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-48-0 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide: A Versatile Scaffold for Drug Discovery and Materials Science

Introduction

5-Chloro-2-hydroxybenzohydrazide is a salicylhydrazide derivative that has garnered significant attention within the scientific community. Its unique structural features, combining a phenolic hydroxyl group, a hydrazide moiety, and a halogen substituent on the aromatic ring, make it a highly valuable and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the extensive applications of this compound, particularly as a key intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its reactivity and potential applications. The molecule is built upon a salicylic acid framework, functionalized with a hydrazide group at the carboxyl position and a chlorine atom at the 5-position of the benzene ring.

The presence of the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups allows for intramolecular hydrogen bonding and provides sites for further chemical modification. The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic proton and the overall electronic properties of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 186.6 g/mol | [1][2][4] |

| CAS Number | 5022-48-0 | [1][3][4] |

| Appearance | Colorless crystalline solid | [5] |

| Melting Point | 223-226 °C | [5] |

| Solubility | Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water. | [5] |

| Purity | ≥99% | [1][2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding salicylic acid derivative. The most common route involves the esterification of 5-chlorosalicylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis from Methyl Salicylate

A well-established method involves the reaction of methyl salicylate with hydrazine hydrate.[6] This approach can be adapted for the chlorinated analog.

-

Esterification: 5-Chlorosalicylic acid is first converted to its methyl ester, methyl 5-chlorosalicylate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[7]

-

Hydrazinolysis: Methyl 5-chlorosalicylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol or water, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include distinct peaks for the three aromatic protons, a singlet for the phenolic -OH, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. The chemical shifts of aromatic protons are influenced by the chloro and hydroxyl substituents.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (e.g., >160 ppm).[8]

-

IR Spectroscopy: Infrared spectroscopy will reveal characteristic absorption bands. Key stretches include the O-H stretch (phenolic), N-H stretches (hydrazide), and a strong C=O stretch (amide carbonyl).

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 186.6 g/mol .[1][2]

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile chemical intermediate. The nucleophilic hydrazide group is the primary site of reactivity, readily undergoing condensation reactions with aldehydes and ketones to form stable N-acylhydrazones (Schiff bases).[8][9][10] This reaction is fundamental to the synthesis of a vast library of derivatives with diverse biological activities.

Caption: Formation of N-acylhydrazones from this compound.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold a focal point in medicinal chemistry.

-

Antimicrobial Agents: The molecule serves as a key building block for pharmaceuticals with antimicrobial properties.[1] Its derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable or superior to standards like ciprofloxacin.[11] Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

-

Antimycobacterial Activity: Hydrazones derived from this compound are particularly notable for their antitubercular properties. The combination of the hydrazide pharmacophore with the substituted salicyl ring is crucial for this activity.[8] Studies have shown that metal complexes of these hydrazones can possess better activity against Mycobacterium tuberculosis than the first-line drug isoniazid.[8]

-

Antifungal and Anti-inflammatory Properties: The salicylanilide class, to which this compound is related, is known for antifungal and anti-inflammatory activities.[11] this compound is used as an intermediate in synthesizing compounds with these therapeutic potentials.[1]

-

Anticancer Research: Benzohydrazide derivatives, in general, are explored for their potential as anticancer agents.[14] The ability to synthesize a large library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer efficacy.

Other Applications

-

Coordination Chemistry: The structure, featuring oxygen and nitrogen donor atoms, allows for chelation with metal ions. This makes it a useful ligand in coordination chemistry for creating metal-organic frameworks (MOFs) with potential catalytic activities.[1]

-

Corrosion Inhibitors: The chelation ability also makes it a candidate for designing corrosion inhibitors for metals in industrial applications.[1]

Conclusion

This compound is more than a simple chemical compound; it is a powerful and strategic scaffold in modern chemical and pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable starting material. The demonstrated success of its derivatives as potent antimicrobial, antimycobacterial, and anti-inflammatory agents underscores its importance in drug discovery. As researchers continue to explore the vast chemical space accessible from this intermediate, this compound is poised to remain a cornerstone in the development of new therapeutics and advanced materials.

References

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 2. cenmed.com [cenmed.com]

- 3. scbt.com [scbt.com]

- 4. 2-hydroxybenzohydrazide | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N'-(5-Chloro-2-hydroxy-benzyl-idene)-4-hydroxy-benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

5-Chloro-2-hydroxybenzohydrazide CAS number 5022-48-0

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

This compound is a functionalized aromatic compound belonging to the benzohydrazide class. While not extensively studied as a standalone therapeutic agent, its true value in the scientific community lies in its role as a versatile synthetic intermediate. The inherent reactivity of the hydrazide moiety, combined with the electronic properties of the chloro- and hydroxyl-substituted phenyl ring, makes it a crucial building block for creating diverse libraries of novel molecules, particularly Schiff bases (hydrazones) and various heterocyclic compounds.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, including promising antimycobacterial and antibacterial effects.[3][4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, key derivatization reactions, and the established and potential biological applications of its derivatives, offering a forward-looking perspective for researchers in drug discovery and medicinal chemistry.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzohydrazide core is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have a rich history of biological significance, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, anticancer, and notably, antitubercular properties.[5][6] The ability of the hydrazide group to form Schiff bases with aldehydes and ketones, act as a coordinating ligand for metal ions, and serve as a precursor for various five- and six-membered heterocyclic rings provides immense synthetic flexibility. This compound (C7H7ClN2O2) is a specific example that offers additional points for molecular interaction and modification: the phenolic hydroxyl group can act as a hydrogen bond donor, and the chloro-substituent modulates the lipophilicity and electronic nature of the aromatic ring.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5022-48-0 | [7][8][9] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][7] |

| Molecular Weight | 186.60 g/mol | [2][7][10] |

| IUPAC Name | This compound | [9] |

| Synonyms | 5-Chlorosalicylhydrazide, 5-Chloro-2-hydroxy-benzoic acid hydrazide | [10] |

| Storage | 2-8°C, Sealed, Dry | [2][8] |

Protocol 2.1: Standard Protocol for Structural Verification

For any researcher synthesizing or procuring this compound, structural confirmation is a critical first step. This protocol outlines a standard, self-validating workflow for verifying the identity and purity of this compound.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI-MS) is typically used. Dissolve a small sample (~1 mg) in a suitable solvent like methanol or acetonitrile.

-

Expected Result: In positive ion mode, expect to see a peak at m/z 187.60 corresponding to the [M+H]⁺ ion. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed. This provides strong evidence for the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: Attenuated Total Reflectance (ATR) is a common and simple method.

-

Expected Result: Look for characteristic absorption bands:

-

Broad peak from 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching.

-

Strong peak around 1640-1660 cm⁻¹ for the carbonyl (C=O) stretch of the amide.

-

Peaks in the 1500-1600 cm⁻¹ region for aromatic C=C stretching.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise chemical structure and proton/carbon environments.

-

Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.

-

Expected ¹H NMR Results (in DMSO-d₆):

-

A singlet for the phenolic -OH proton (likely >10 ppm).

-

A singlet for the amide -NH proton.

-

A broad singlet for the terminal -NH₂ protons.

-

Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the substituted benzene ring, with splitting patterns consistent with their positions relative to the chloro and hydroxyl groups.

-

-

Expected ¹³C NMR Results:

-

A signal for the carbonyl carbon (~165-170 ppm).

-

Six distinct signals in the aromatic region, with chemical shifts influenced by the electron-donating -OH and electron-withdrawing -Cl and hydrazide groups.

-

-

Synthesis and Derivatization Strategies

The primary utility of this compound is as a scaffold for more complex molecules. Its synthesis is straightforward, and it serves as an excellent starting point for generating chemical diversity.

Workflow 3.1: Synthesis of this compound

The most common route involves the hydrazinolysis of the corresponding methyl ester, a classic nucleophilic acyl substitution reaction.

Protocol:

-

Esterification (if starting from acid): Convert 5-Chloro-2-hydroxybenzoic acid to Methyl 5-chloro-2-hydroxybenzoate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis:

-

Dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid.

-

Filter the precipitate, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

-

Caption: Synthesis workflow for this compound.

Workflow 3.2: Synthesis of Biologically Active Hydrazone Derivatives

A key application is the condensation reaction with aldehydes to form Schiff bases, known as hydrazones. This reaction is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.

Protocol (General):

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as anhydrous methanol or ethanol.[11]

-

Add the desired aldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature or under reflux for several hours.[11] The reaction is often visually apparent by the formation of a precipitate.

-

Isolate the resulting hydrazone product by filtration.

-

Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound.[11]

Caption: General workflow for synthesizing hydrazone derivatives.

Biological Activities and Therapeutic Potential of Derivatives

The true potential of this compound is realized through the biological activities of its derivatives.

Antimycobacterial and Antibacterial Activity

The hydrazone linkage is a key pharmacophore in several antitubercular drugs. Research has shown that hydrazones derived from functionalized benzohydrazides can exhibit potent activity.

-

Example: A study on (E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide, a compound synthesized from a related hydrazide and 5-chloro-2-hydroxybenzaldehyde, demonstrated notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[3] The activity of some of its metal complexes was even comparable to the first-line drug isoniazid.[3] This highlights the potential of using this compound to generate novel antitubercular leads.

-

Broader Context: Other studies on related 5-chloro-salicylanilide derivatives have also reported significant antimycobacterial, antibacterial, and antifungal activities, suggesting this chlorinated phenolic scaffold is a promising starting point for antimicrobial drug discovery.[4]

A Hypothesis for Future Research: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node in cells.[12] Its constitutive activation is a hallmark of many human cancers, driving proliferation, survival, and suppressing apoptosis.[13][14] This makes STAT3 a high-priority target for cancer therapy.[12][13]

Mechanism of STAT3 Activation and Inhibition:

-

Activation: Cytokines or growth factors bind to cell surface receptors, activating Janus kinases (JAKs).

-

Phosphorylation: JAKs phosphorylate STAT3 proteins on a key tyrosine residue.

-

Dimerization: Phosphorylated STAT3 monomers form homodimers via reciprocal phosphotyrosine-SH2 domain interactions.

-

Nuclear Translocation: The STAT3 dimer moves into the nucleus.

-

Gene Transcription: The dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell growth and survival.

Small molecule inhibitors are actively being sought to disrupt this pathway, for instance, by preventing STAT3 phosphorylation or blocking the crucial dimerization step.[15][16]

Caption: The STAT3 signaling pathway and a potential point of inhibition.

Connecting to this compound: While there is no direct published evidence to date confirming this compound or its simple derivatives as potent STAT3 inhibitors, its structural features make it an intriguing candidate for library synthesis and screening. The generation of a diverse library of hydrazones from this core scaffold provides a collection of molecules with varied shapes, sizes, and electronic properties that could potentially interact with protein targets like the SH2 domain of STAT3. This represents a logical and compelling direction for future research for any drug discovery program.

Detailed Experimental Protocol: Antimycobacterial Susceptibility

To translate the potential of these compounds into actionable data, robust and validated protocols are essential. The following describes a standard method for assessing antimycobacterial activity.

Protocol 5.1: In Vitro Susceptibility Testing using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methods used to evaluate antitubercular compounds.[3]

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., a hydrazone derivative of this compound) in DMSO.

-

In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare a culture of Mycobacterium tuberculosis H37Rv, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

-

Include control wells: a drug-free control (bacteria only) and a sterile control (broth only).

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Detection:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

-

Interpretation:

-

Principle: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (oxidized) to pink (reduced).

-

Result: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

-

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, information from related compounds provides guidance for safe handling.[17]

-

Hazards: Compounds like 5-Chloro-2-hydroxybenzamide are classified as irritants to the eyes, skin, and respiratory system.[18]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the solid compound or its solutions.[18] Work in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[2][8]

Conclusion and Future Directions

This compound, CAS 5022-48-0, stands out not for its own direct biological effects but as a high-value, versatile starting material for medicinal chemistry. Its straightforward synthesis and the facile reactivity of its hydrazide group enable the rapid creation of diverse molecular libraries. Existing research already validates this approach, with derivatives showing promising antimycobacterial activity.

The path forward is clear and holds significant potential. Future research should focus on:

-

Systematic Library Synthesis: Expanding the range of hydrazone and heterocyclic derivatives.

-

Broad Biological Screening: Testing these new compound libraries against a wide array of therapeutic targets, including bacterial and fungal pathogens.

-

Hypothesis-Driven Screening: Specifically investigating the potential for derivatives to inhibit high-value oncology targets like STAT3, a logical next step given the need for novel inhibitors.

By leveraging this compound as a foundational block, researchers are well-equipped to develop novel chemical entities with the potential to address pressing challenges in infectious disease and oncology.

References

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 2. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. scbt.com [scbt.com]

- 8. 5022-48-0|this compound|BLD Pharm [bldpharm.com]

- 9. pschemicals.com [pschemicals.com]

- 10. 5-CHLORO-2-HYDROXY-BENZOIC ACID HYDRAZIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. scbt.com [scbt.com]

- 16. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 17. echemi.com [echemi.com]

- 18. chembk.com [chembk.com]

Navigating the Solubility Landscape of 5-Chloro-2-hydroxybenzohydrazide: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Solubility Behavior of a Key Synthetic Intermediate

Introduction

5-Chloro-2-hydroxybenzohydrazide, a substituted aromatic hydrazide, serves as a crucial building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. Its utility in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a detailed analysis of its physicochemical properties, experimental methodologies for solubility determination, and a discussion of the factors governing its dissolution in common organic media. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of reaction and purification conditions.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a chlorinated phenyl ring, a hydroxyl group, and a hydrazide moiety, dictates its polarity, potential for hydrogen bonding, and overall solvency.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₇ClN₂O₂

-

Molecular Weight: 186.60 g/mol

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH) group: Capable of acting as a hydrogen bond donor and acceptor.

-

Hydrazide (-CONHNH₂) group: Contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), contributing significantly to the molecule's polarity.

-

Chloro (-Cl) group: An electron-withdrawing group that influences the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring.

-

The presence of multiple hydrogen bonding sites suggests a strong intermolecular attraction in the solid state, which must be overcome by solvent molecules for dissolution to occur. The interplay of the polar hydroxyl and hydrazide groups with the less polar chlorophenyl ring results in a molecule with a moderate overall polarity.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. Solvents with similar polarity and hydrogen bonding capabilities are expected to be more effective at solvating the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving this compound. They can effectively disrupt the intermolecular hydrogen bonds in the solid solute and form stable solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for a wide range of organic compounds due to its high polarity. While they cannot donate hydrogen bonds, their ability to accept them from the hydroxyl and hydrazide groups of the solute can facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Consequently, they are expected to be poor solvents for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a detailed, field-proven protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method. This method ensures the attainment of equilibrium between the undissolved solid and the saturated solution, providing reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for solubility determination.

Detailed Protocol:

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the slurries for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.

-

Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be properly validated for linearity, accuracy, and precision.

Quantitative Solubility Data (Hypothetical)

| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | 25 | 45 |

| Ethanol | Polar Protic | 18 | 35 |

| Acetone | Polar Aprotic | 30 | 55 |

| Acetonitrile | Polar Aprotic | 15 | 28 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 150 |

| Ethyl Acetate | Moderately Polar | 8 | 15 |

| Dichloromethane | Nonpolar | < 1 | < 2 |

| Toluene | Nonpolar | < 0.5 | < 1 |

| Hexane | Nonpolar | < 0.1 | < 0.1 |

Discussion of Hypothetical Data:

The hypothetical data illustrates the following key trends:

-

High Solubility in Polar Solvents: As predicted, this compound exhibits significant solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone and acetonitrile. The exceptional solubility in DMSO is also in line with its reputation as a universal solvent for many organic compounds.

-

Temperature Dependence: The solubility of this compound is expected to increase with temperature in most organic solvents. This is because the dissolution process is typically endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions.

-

Limited Solubility in Nonpolar Solvents: The very low solubility in nonpolar solvents like dichloromethane, toluene, and hexane confirms the polar nature of the solute.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, purification, and application in synthetic chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a robust experimental protocol for solubility determination, and a discussion of the expected solubility trends in a range of organic solvents. By understanding the principles outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to improved efficiency and success in their synthetic endeavors. The provided step-by-step methodology and emphasis on self-validating experimental design will empower scientists to generate reliable and accurate solubility data for this and other important chemical compounds.

A Comprehensive Technical Guide to the Biological Activities of Salicylhydrazide Derivatives

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The salicylhydrazide core, which integrates the functionalities of salicylic acid with a hydrazone linker, represents one such exemplary scaffold. These derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and detailed, field-proven protocols for their biological evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for rigorous scientific inquiry.

Section 1: The Salicylhydrazide Scaffold: A Privileged Structure

The therapeutic versatility of salicylhydrazide derivatives stems from their unique chemical architecture. The structure is characterized by a salicyl ring, providing a phenolic hydroxyl group and an amide functionality, connected via a hydrazone linker (-C=N-NH-C=O-) to another aromatic or heterocyclic ring system. This arrangement confers several key properties:

-

Chelating Ability: The ortho-hydroxyl group and the hydrazone nitrogen atoms can coordinate with metal ions, a property crucial for inhibiting metalloenzymes.

-

Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors facilitates strong interactions with biological targets like enzyme active sites and protein receptors.

-

Structural Rigidity and Planarity: The azometine (-C=N-) bond introduces a degree of rigidity, which can be beneficial for specific receptor binding, while allowing for conformational flexibility around other single bonds.

These features make the salicylhydrazide scaffold a fertile ground for developing targeted therapeutic agents.

Figure 1: Core structural components of a salicylhydrazide derivative.

Section 2: Anticancer Activity

Salicylhydrazide derivatives have demonstrated significant potential as anticancer agents, with potent activity observed against various leukemia and solid tumor cell lines.[4][5]

Mechanistic Insights

The anticancer effects of these compounds are often multifaceted. While the precise mechanisms can vary depending on the specific derivative and cancer type, several key pathways have been implicated:

-

Kinase Inhibition: Certain dimethoxy salicylaldehyde benzoylhydrazones have shown potent activity against leukemic cell lines.[4][6] In silico modeling suggests these compounds may interact with and inhibit the activity of crucial kinases like the human cAbl kinase, a protein implicated in chronic myeloid leukemia.[4][7]

-

Induction of Apoptosis: Studies indicate that these derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting cellular processes like DNA synthesis and cell cycle regulation.[5]

-

Selective Cytotoxicity: A highly desirable trait in cancer therapy is selectivity for malignant cells over healthy ones. Remarkably, some salicylhydrazide derivatives have shown high potency against cancer cell lines while exhibiting no toxicity in normal human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic window.[4][5]

Structure-Activity Relationship (SAR)

The anticancer efficacy is highly dependent on the nature and position of substituents on the aromatic rings.

-

Methoxy Groups: The introduction of methoxy (-OCH₃) groups, particularly on the salicylaldehyde ring, has been shown to significantly enhance antiproliferative activity.[4][5]

-

Halogens and Nitro Groups: The presence of bromo or nitro groups on the salicylaldehyde moiety can heighten cytotoxic activity against specific leukemic cell lines like SKW-3 and HL-60.[4]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative salicylhydrazide derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| mSIH | 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Multiple Cell Lines | Most active of series | [8] |

| Dimethoxy Analog 1 | Methoxy groups on both rings | Leukemic Cell Lines | Low µM to nM range | [4][6] |

| Dimethoxy Analog 2 | Methoxy groups on both rings | Leukemic Cell Lines | Low µM to nM range | [4][6] |

| 5-Nitrosalicylaldehyde | 5-nitro on salicylaldehyde | HL-60 (Leukemia) | Micromolar | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method for evaluating the effect of salicylhydrazide derivatives on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HL-60, MCF-7) and a normal control cell line (e.g., HEK-293) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Harvest cells during their exponential growth phase. Count the cells using a hemocytometer and adjust the density. Seed 100 µL of the cell suspension into each well of a 96-well microplate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the salicylhydrazide derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: Anticancer Screening

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Benzohydrazide Compounds in Modern Medicinal Chemistry: A Technical Guide

Abstract

The benzohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, therapeutic applications, and structure-activity relationships of benzohydrazide derivatives for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action across various domains—including oncology, infectious diseases, and inflammation—supported by detailed experimental protocols and mechanistic diagrams. This document serves as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to illuminate the path for future drug discovery efforts centered on this versatile chemical moiety.

Chapter 1: The Benzohydrazide Scaffold: A Cornerstone in Medicinal Chemistry

Structural Features and Physicochemical Properties

Benzohydrazide (C₇H₈N₂O) is a relatively simple yet chemically robust scaffold consisting of a benzene ring attached to a hydrazide group (-CONHNH₂).[1] This structure imparts a unique combination of rigidity from the aromatic ring and flexibility and hydrogen bonding capability from the hydrazide linker. The key to its versatility lies in the hydrazide moiety, which can be readily modified to form hydrazones through condensation with various aldehydes and ketones. This reaction creates a diverse library of derivatives with tailored physicochemical and pharmacological properties.[1][2]

The Hydrazone Linkage: A Versatile Pharmacophore

The formation of the hydrazone (-C=N-NH-C=O) linkage is a critical step in the diversification of benzohydrazide's biological activity. This group is a key pharmacophore, contributing to the molecule's ability to coordinate with metal ions, form hydrogen bonds, and participate in various receptor-ligand interactions. The structural and electronic properties of the aldehydes or ketones used in the synthesis directly influence the steric and electronic profile of the final compound, allowing for fine-tuning of its biological target specificity.[1]

Historical Context: From Tuberculosis to Modern Drug Discovery

The journey of benzohydrazide derivatives in medicine began with the landmark discovery of Isoniazid (isonicotinic acid hydrazide) in 1952, which remains a first-line treatment for tuberculosis.[3][4] This initial success spurred decades of research, revealing that the benzohydrazide core is not limited to antimicrobial activity. Scientists have since uncovered its potential in a wide array of therapeutic areas, including cancer, inflammation, viral infections, and neurological disorders, solidifying its status as a cornerstone of modern drug design.[1][2][5][6]

Chapter 2: Synthetic Pathways to Bioactive Benzohydrazides

General Synthesis via Condensation Reaction

The most common and efficient method for synthesizing benzohydrazide derivatives, particularly Schiff bases (hydrazones), is the acid-catalyzed condensation of a benzohydrazide with a selected aldehyde or ketone.[2][7] The reaction is typically carried out in a protic solvent like ethanol and often requires refluxing for a few hours.[1] Microwave-assisted synthesis has also gained traction as it significantly reduces reaction times and can improve yields.[5]

Protocol: A Representative Synthesis of a Benzohydrazide-Schiff Base

This protocol describes a standard laboratory procedure for synthesizing a benzohydrazide derivative.

Rationale: Glacial acetic acid serves as a catalyst by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide, driving the condensation reaction forward to form the C=N imine bond.

Materials:

-

Substituted Benzohydrazide (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

Procedure:

-

Dissolution: Dissolve the substituted benzohydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Recrystallization: Dry the product in a vacuum oven. If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain a pure crystalline product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][8]

Workflow Diagram for Synthesis and Purification

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 5-Chloro-2-hydroxybenzohydrazide

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 5-Chloro-2-hydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the vibrational characteristics of this compound and the methodologies for its spectral interpretation.

Introduction: The Significance of this compound and IR Spectroscopy

This compound belongs to the benzohydrazide class of compounds, which are recognized for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The structural features of this compound, specifically the presence of a hydroxyl group, a hydrazide moiety, and a chlorinated benzene ring, contribute to its potential as a pharmacophore.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups. For a molecule like this compound, IR spectroscopy is crucial for confirming its synthesis, identifying key functional groups, and understanding intramolecular and intermolecular interactions, such as hydrogen bonding.

Molecular Structure and Key Functional Groups

The molecular structure of this compound is fundamental to understanding its IR spectrum. The key functional groups that give rise to characteristic absorption bands are:

-

Phenolic Hydroxyl (-OH) group: This group is expected to exhibit a distinct stretching vibration, the position of which is sensitive to hydrogen bonding.

-

Amide and Amine functionalities of the Hydrazide (-CONHNH2) group: This includes the carbonyl (C=O) stretching, N-H stretching of both the -NH and -NH2 moieties, and N-H bending vibrations.

-

Aromatic Ring (C=C and C-H): The benzene ring will show characteristic C=C stretching and C-H stretching and bending vibrations.

-

Carbon-Chlorine (C-Cl) bond: The presence of the chlorine atom will result in a characteristic stretching vibration in the lower frequency region of the spectrum.

The interplay of these functional groups, particularly the potential for intramolecular hydrogen bonding between the phenolic -OH and the carbonyl C=O, is expected to significantly influence the IR spectrum.[4]

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum is contingent upon proper sample preparation and instrument parameters. The following protocol outlines a standard procedure for the analysis of this compound using the KBr pellet method.

Materials and Instrumentation

-

Sample: this compound (solid)

-

Matrix: Potassium Bromide (KBr), IR grade

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessories: Agate mortar and pestle, hydraulic press, pellet holder

Step-by-Step Procedure

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the die of a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm-1.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

In-Depth Spectral Interpretation and Analysis

The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. The following sections detail the expected vibrational modes and their characteristic frequencies, supported by data from related compounds.[4][5][6]

High-Frequency Region (4000-2500 cm-1): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the hydroxyl and amine groups.

-

O-H Stretching: The phenolic O-H group is expected to show a broad absorption band. In a study of the structurally similar 5-chloro-2-hydroxybenzamide, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups was observed.[4] A similar interaction in this compound would lead to a broad O-H stretching band in the range of 3300-3200 cm-1 . The broadness is a direct consequence of the hydrogen bonding.

-

N-H Stretching: The hydrazide moiety contains both -NH and -NH2 groups.

-

The -NH2 group will exhibit two distinct stretching vibrations: an asymmetric stretch at a higher frequency (around 3350-3300 cm-1 ) and a symmetric stretch at a lower frequency (around 3250-3200 cm-1 ).

-

The -NH- group will show a single stretching band, often in the same region as the -NH2 stretches, contributing to the overall complexity of this spectral region. For 2-hydroxybenzohydrazide, N-H stretching bands have been reported around 3319 cm-1 and 3266 cm-1.[7]

-

Mid-Frequency Region (2500-1500 cm-1): Carbonyl and Aromatic Vibrations

This region is crucial for identifying the carbonyl group and the aromatic ring.

-

C=O Stretching (Amide I band): The carbonyl group of the hydrazide will give rise to a strong absorption band. The position of this band is sensitive to electronic and hydrogen bonding effects. For 2-hydroxybenzohydrazide, the amide C=O stretch is reported at 1645 cm-1.[7] Due to the potential for intramolecular hydrogen bonding with the phenolic -OH, the C=O stretching frequency in this compound is expected to be in the range of 1650-1630 cm-1 .

-

N-H Bending (Amide II band): The bending vibration of the N-H bond in the hydrazide moiety typically appears as a strong band in the region of 1620-1580 cm-1 . For 2-hydroxybenzohydrazide, a band at 1532 cm-1 is attributed to -NH bending.[7]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in multiple bands of variable intensity in the 1600-1450 cm-1 region. A characteristic band for substituted benzenes is often observed near 1590 cm-1 .[7]

Fingerprint Region (1500-400 cm-1): Complex Vibrations

This region contains a wealth of structural information from various bending and stretching vibrations.

-

C-N Stretching: The stretching vibration of the C-N bond in the hydrazide group is expected to appear in the range of 1360-1350 cm-1 .[7]

-

Aromatic C-H Bending:

-

In-plane bending: These vibrations occur in the 1300-1000 cm-1 range.

-

Out-of-plane bending: The pattern of out-of-plane C-H bending is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm-1 region.

-

-

C-O Stretching: The stretching of the phenolic C-O bond will likely produce a band around 1250-1200 cm-1 .

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a strong absorption in the 800-600 cm-1 range.

Tabulated Summary of Expected IR Absorptions

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes |

| O-H Stretch | Phenolic -OH | 3300 - 3200 | Strong, Broad | Broadened due to hydrogen bonding. |

| N-H Stretch | -NH2 (asymmetric) | 3350 - 3300 | Medium | |

| N-H Stretch | -NH2 (symmetric) | 3250 - 3200 | Medium | |

| N-H Stretch | -NH- | ~3200 | Medium | May overlap with other N-H and O-H bands. |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium to Weak | |

| C=O Stretch (Amide I) | -CONHNH2 | 1650 - 1630 | Strong | Position influenced by hydrogen bonding. |

| N-H Bend (Amide II) | -CONHNH2 | 1620 - 1580 | Strong | |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | Multiple bands expected. |

| C-N Stretch | -CONHNH2 | 1360 - 1350 | Medium | |

| C-O Stretch | Phenolic C-O | 1250 - 1200 | Strong | |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 800 | Strong | Indicative of 1,2,4-trisubstitution. |

| C-Cl Stretch | Aryl-Cl | 800 - 600 | Strong |

Visualization of Molecular Structure and Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic IR absorptions.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural, vibrational and quantum chemical investigations on 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

Mass spectrometry fragmentation pattern of 5-Chloro-2-hydroxybenzohydrazide

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound (C₇H₇ClN₂O₂), a molecule of interest in medicinal chemistry and materials science.[1] Utilizing foundational principles of electron ionization (EI) mass spectrometry and drawing parallels from the known fragmentation of related benzohydrazide structures, this document elucidates the primary fragmentation pathways, identifies key fragment ions, and proposes their structures. This guide is intended to serve as a predictive reference for researchers working with this compound, aiding in its identification and structural characterization.

Introduction: The Significance of this compound

This compound is a substituted benzohydrazide, a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] As a key building block in the synthesis of more complex molecules like hydrazones and various heterocyclic systems, its unambiguous structural confirmation is paramount.[1] Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is a powerful tool for this purpose.[4][5] EI induces extensive and reproducible fragmentation, creating a unique fingerprint that provides significant structural information.[6] This guide offers a predictive framework for interpreting this fingerprint.

Principles of Ionization and Fragmentation

To understand the fragmentation of this compound, we must first consider the ionization process. In a typical EI source, the analyte molecule is bombarded with high-energy electrons (commonly 70 eV).[6][7] This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[6][8]

The molecular ion of this compound, with a molecular weight of 186.6 g/mol , will appear at an m/z of 186 (for the ³⁵Cl isotope) and 188 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[9][10] This isotopic signature is a key diagnostic feature for chlorine-containing compounds.[11] The excess energy imparted during ionization renders the molecular ion unstable, causing it to break apart into smaller, more stable fragment ions and neutral radicals.[8] The fragmentation pathways are dictated by the inherent structural features of the molecule, such as bond strengths and the stability of the resulting fragments.

Proposed Core Fragmentation Pathways

The structure of this compound offers several predictable sites for fragmentation. The primary cleavages are expected to occur around the hydrazide functional group and involve the aromatic ring substituents.

Alpha Cleavage and Formation of the Benzoyl Cation

A dominant fragmentation pathway for compounds containing a carbonyl group is alpha cleavage, the breaking of the bond adjacent to the carbonyl.[11] For this compound, this involves the cleavage of the C-N bond, leading to the formation of a stable 5-chloro-2-hydroxybenzoyl cation. This is a common pattern observed in related benzohydrazide derivatives.[12][13]

Caption: Formation of the key benzoyl cation fragment.

This primary fragment at m/z 155/157 is expected to be a prominent peak in the spectrum. The stability of this ion is enhanced by the electron-donating hydroxyl group and the resonance of the aromatic ring.

Further Fragmentation of the Benzoyl Cation

The 5-chloro-2-hydroxybenzoyl cation can undergo further fragmentation, primarily through the loss of carbon monoxide (CO), a common neutral loss from acylium ions.[11]

Caption: Loss of carbon monoxide from the benzoyl cation.

This decarbonylation results in a fragment ion at m/z 127/129 , corresponding to the 4-chlorophenol cation.

Cleavage of the N-N Bond

Another plausible fragmentation involves the cleavage of the weaker N-N single bond within the hydrazide moiety. This pathway leads to the formation of an ion corresponding to the 5-chloro-2-hydroxybenzamide cation.

Caption: Fragmentation via cleavage of the N-N bond.

This cleavage would produce an ion at m/z 171/173 . This fragment could subsequently lose ammonia (NH₃) to yield the benzoyl cation at m/z 155/157.

Summary of Predicted Fragment Ions

The table below summarizes the major ions predicted to be observed in the electron ionization mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Proposed Origin / Neutral Loss |

| 186 / 188 | [C₇H₇ClN₂O₂]•+ | Molecular Ion (M•+) |

| 171 / 173 | [C₇H₆ClN O₂]+ | M - •NH₂ (N-N bond cleavage) |

| 155 / 157 | [C₇H₄ClO₂]+ | M - •NHNH₂ (C-N bond cleavage) |

| 127 / 129 | [C₆H₄ClO]+ | [m/z 155/157] - CO |

| 99 | [C₅H₄ClO]+ | [m/z 127/129] - CO |

| 92 | [C₆H₄O]•+ | [m/z 127] - Cl |

Note: The relative abundances of these peaks can only be confirmed through experimental analysis.

Recommended Experimental Protocol

To acquire high-quality mass spectral data for this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended. A direct insertion probe could also be used if the compound is sufficiently thermally stable.[4]

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.

-

Concentration: Prepare a dilute solution in the range of 10-100 µg/mL to avoid detector saturation.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap).[7]

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless (to enhance sensitivity for low concentrations).

-

-

Gas Chromatography:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry:

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be dominated by characteristic cleavages of the hydrazide functional group. The most significant and diagnostic fragments are expected to be the molecular ion pair at m/z 186/188 , the stable 5-chloro-2-hydroxybenzoyl cation at m/z 155/157 , and its subsequent decarbonylation product at m/z 127/129 . The presence of the chlorine isotope pattern in these key fragments serves as a powerful confirmation of the compound's identity. This predictive guide provides a robust framework for the interpretation of experimental data, facilitating the structural elucidation of this and related compounds in a research and development setting.

References

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cenmed.com [cenmed.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanisms of Hydrazones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the myriad of synthetic compounds, hydrazones have emerged as a versatile and promising class of molecules exhibiting a broad spectrum of antibacterial activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which hydrazones exert their antibacterial effects. Moving beyond a mere cataloging of facts, this document is structured to provide a cohesive narrative, elucidating the causal links between molecular structure, mechanistic pathways, and the experimental methodologies used to validate these interactions. We will delve into the core mechanisms, including enzyme inhibition, disruption of bacterial membranes, metal chelation, and DNA interaction, offering not only the theoretical underpinnings but also field-proven, step-by-step protocols for their investigation. This guide is intended to serve as a comprehensive resource for researchers dedicated to the rational design and development of next-generation hydrazone-based antibacterial drugs.

Introduction: The Hydrazone Scaffold - A Privileged Structure in Antibacterial Drug Discovery

Hydrazones, characterized by the azometine group (>C=N-NH-), represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] Their relative ease of synthesis, structural flexibility, and ability to form stable complexes with various biomolecules make them ideal candidates for drug design. The antibacterial potency of hydrazones is often attributed to their ability to interact with multiple cellular targets, a crucial attribute in circumventing the development of resistance.[3] This guide will dissect the primary mechanisms of action, providing a granular understanding of how these molecules combat bacterial pathogens.

Key Antibacterial Mechanisms of Action

The antibacterial efficacy of hydrazones is not monolithic; rather, it is a concert of several distinct yet potentially synergistic mechanisms. Understanding these pathways is paramount for the strategic design of more potent and selective antibacterial agents.

Enzyme Inhibition: A Targeted Approach to Disrupting Bacterial Metabolism

A primary mechanism by which hydrazones exert their antibacterial effect is through the inhibition of essential bacterial enzymes. This targeted approach disrupts vital metabolic pathways, leading to bacterial stasis or death.

2.1.1. DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are critical enzymes in bacteria responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to catastrophic DNA damage and cell death. Several studies have demonstrated that hydrazone derivatives can effectively inhibit these enzymes. For instance, certain indol-2-one and s-triazine-based hydrazones have shown potent inhibitory activity against S. aureus DNA gyrase, with IC50 values comparable or even superior to established antibiotics like ciprofloxacin.[1][4]

In-Depth Insight: The rationale for targeting DNA gyrase lies in its essentiality for bacterial survival and the presence of structural differences compared to its human counterparts, offering a window for selective toxicity. The hydrazone scaffold, with its ability to engage in hydrogen bonding and hydrophobic interactions, can effectively occupy the ATP-binding site or interfere with the DNA-enzyme complex.

2.1.2. Other Enzymatic Targets

Hydrazones have also been reported to inhibit other crucial bacterial enzymes, such as:

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1]

-

Pantothenate Synthetase: An essential enzyme in the biosynthesis of coenzyme A.[4]

-

α-Glucosidase: Involved in carbohydrate metabolism.[5]

The following diagram illustrates the general principle of enzyme inhibition by hydrazone derivatives.

Caption: Hydrazone derivatives can act as competitive or non-competitive inhibitors of essential bacterial enzymes.

Disruption of Bacterial Membranes: Compromising Cellular Integrity

The bacterial cell membrane is a vital barrier that maintains cellular homeostasis. Its disruption leads to leakage of intracellular components and dissipation of the proton motive force, ultimately causing cell death. Hydrazones can interfere with membrane integrity through various mechanisms.[3]

2.2.1. Increased Membrane Permeability

Certain hydrazone derivatives, particularly those with lipophilic moieties, can insert into the lipid bilayer of the bacterial membrane. This insertion can alter membrane fluidity and create pores or channels, leading to increased permeability.[6] The consequence is the uncontrolled passage of ions and small molecules, disrupting cellular functions.

2.2.2. Depolarization of Membrane Potential

The maintenance of a membrane potential is crucial for ATP synthesis, nutrient transport, and other essential cellular processes. Some hydrazones have been shown to dissipate this potential, effectively short-circuiting the cell's energy production machinery.

The workflow for assessing membrane permeabilization is depicted below.

Caption: A typical workflow for evaluating the membrane permeabilizing effects of hydrazone compounds.

Metal Chelation: Sequestration of Essential Metal Ions

Metal ions such as iron, copper, and zinc are essential cofactors for many bacterial enzymes. The ability of hydrazones to act as chelating agents, binding to these metal ions, can deprive bacteria of these crucial elements.[7][8] This sequestration can inhibit the activity of metalloenzymes and disrupt cellular processes. Furthermore, the resulting metal-hydrazone complex may itself possess enhanced antibacterial activity compared to the free ligand, a phenomenon attributed to increased lipophilicity and altered redox potential.[8][9]

DNA Interaction: Interference with Genetic Processes

Hydrazones can also exert their antibacterial effects by interacting directly with bacterial DNA. This interaction can occur through several modes:

-

Intercalation: Some planar hydrazone structures can insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with replication and transcription.

-

Groove Binding: Hydrazones can bind to the minor or major grooves of DNA, which can also disrupt the binding of essential proteins like polymerases and transcription factors.[10][11]

-

DNA Cleavage: In some cases, hydrazone-metal complexes can generate reactive oxygen species (ROS) that lead to oxidative damage and cleavage of the DNA backbone.[10][11]

Experimental Protocols for Mechanistic Elucidation

To rigorously establish the mechanism of action of a novel antibacterial hydrazone, a series of well-defined experiments are necessary. The following protocols are provided as a guide for researchers in the field.

Determination of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The first step in characterizing a new compound is to determine its potency against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Protocol: Broth Microdilution MIC Assay [12][13][14]

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on a suitable agar plate and incubate overnight.

-

Select 3-5 colonies and inoculate into a sterile broth (e.g., Mueller-Hinton Broth - MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12][13]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the hydrazone compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-